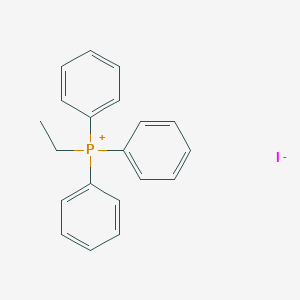

Ethyltriphenylphosphoniumiodid

Übersicht

Beschreibung

Ethyltriphenylphosphonium iodide (ETPPI) is a white to slightly yellowish crystalline powder . It is a quaternary phosphonium salt mainly used for the advancement and/or curing of phenolic-based epoxy resins and thermosetting powder coatings . It is also involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes, and asymmetric hydrogenation .

Synthesis Analysis

The synthesis of Ethyltriphenylphosphonium iodide involves the reaction of triphenylphosphine and iodine in toluene. The solution of bis-alkoxymethane is then added to the reaction mixture and allowed to stir for 5 hours at room temperature .

Molecular Structure Analysis

The molecular formula of Ethyltriphenylphosphonium iodide is C20H20IP . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

Ethyltriphenylphosphonium iodide is used as a Wittig reagent and phase transfer catalyst in organic synthesis. It can also be used in asymmetric hydrogenation and to make Bismuth (III) polynuclear complexes .

Physical And Chemical Properties Analysis

Ethyltriphenylphosphonium iodide has a molecular weight of 418.26. It appears as a white to almost white powder or crystal. It is light-sensitive and hygroscopic. It has a melting point of 166-173 °C . It is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

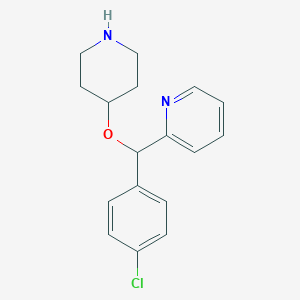

Synthese von Diarylmethinderivaten

Ethyltriphenylphosphoniumiodid wird bei der Synthese von Diarylmethinderivaten eingesetzt. Diese Verbindungen sind aufgrund ihrer Anwendung bei der Herstellung von Farbstoffen, Pigmenten und organischen Leuchtdioden (OLEDs) von Bedeutung. Das Phosphoniumsalz fungiert als Katalysator oder Zwischenprodukt und erleichtert die Bildung der Kohlenstoff-Kohlenstoff-Bindungen, die zum Aufbau des Diarylmethingerüsts erforderlich sind .

Herstellung von Phosphoniumsalzen

In der organischen Chemie dienen Phosphoniumsalze als wichtige Zwischenprodukte. This compound selbst ist ein Phosphoniumsalz und kann verwendet werden, um durch verschiedene Substitutionsreaktionen andere solche Salze zu erzeugen. Diese Salze sind von entscheidender Bedeutung bei Wittig-Reaktionen, die in der Synthese von Alkenen weit verbreitet sind .

Bismuth(III)-Polynukleare Halogenidkomplexe

Diese Verbindung ist an der Bildung von Bismuth(III)-Polynuklearen Halogenidkomplexen beteiligt. Diese Komplexe haben aufgrund ihrer einzigartigen Struktur- und Elektroneneigenschaften potenzielle Anwendungen in der Materialwissenschaft und Katalyse. Sie können als Vorläufer für die Synthese von Bismuth-basierten Materialien mit neuartigen Funktionalitäten dienen .

Asymmetrische Hydrierung

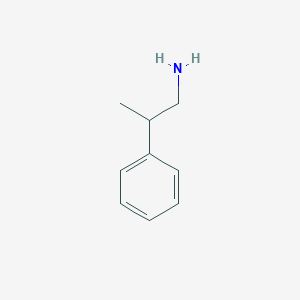

Asymmetrische Hydrierung ist ein Schlüsselprozess bei der Herstellung chiraler Moleküle, die in der Pharmaindustrie und in der Agrochemie von entscheidender Bedeutung sind. This compound kann als Ligand oder Katalysatorpromotor bei solchen Reaktionen verwendet werden und beeinflusst so die Enantioselektivität des Hydrierungsprozesses .

Katalysator für die N,N-Dimethylierung primärer aromatischer Amine

Die Verbindung dient als effizienter Katalysator für die N,N-Dimethylierung primärer aromatischer Amine unter Verwendung von Methylalkylcarbonaten. Diese Reaktion ist wichtig für die Modifizierung der chemischen Eigenschaften von Aminen, was zur Entwicklung neuer Pharmazeutika und Agrochemikalien führen kann .

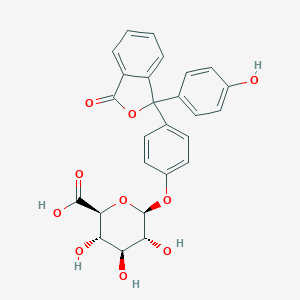

Phasentransferkatalysator bei der Synthese von 3-Hydroxyflavonen

This compound wird als Phasentransferkatalysator bei der Algar-Flynn-Oyamada-Synthese von 3-Hydroxyflavonen aus Chalkonen eingesetzt. 3-Hydroxyflavone sind Verbindungen mit signifikanter biologischer Aktivität und werden auf ihre potenziellen therapeutischen Wirkungen untersucht .

Festkörper-Metathese-Polykondensation

Diese Anwendung beinhaltet die Verwendung von this compound bei der Festkörper-Metathese-Polykondensation zur Bildung von Alkyl-Dipropenylthiophen-Monomeren. Diese Monomere sind auf dem Gebiet der Polymerchemie wertvoll für die Herstellung von leitfähigen Polymeren mit Anwendungen in der Elektronik .

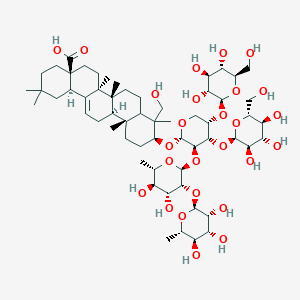

Mizoroki-Heck- und Tsuji-Trost-Reaktionen

This compound ist ein Reaktant für die Mizoroki-Heck-Cyclisierung und die kaskadierende Tsuji-Trost-Cyclisierung/Lactonisierung. Diese Reaktionen sind entscheidend für die Synthese komplexer organischer Moleküle, insbesondere bei der Konstruktion cyclischer Verbindungen, die in Naturprodukten und Pharmazeutika weit verbreitet sind .

Wirkmechanismus

Target of Action

Ethyltriphenylphosphonium iodide (ETPPI) is a versatile organic compound that primarily targets primary aromatic amines and chalcones . It acts as an efficient catalyst for the N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via the Algar−Flynn−Oyamada synthesis .

Mode of Action

ETPPI is an iodophosphonium compound with excellent electrophilicity . It can participate in electrophilic substitution reactions, such as the electrophilic addition of alkenes and nucleophilic substitution reactions . Its high electrophilicity and reaction activity make it a useful reagent and intermediate in organic synthesis .

Biochemical Pathways

ETPPI is involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes . It also plays a role in asymmetric hydrogenation . These reactions are crucial in the field of organic synthesis, contributing to the production of various organic compounds.

Pharmacokinetics

It is known to be slightly soluble in water , suggesting that its bioavailability may be influenced by its solubility. It is also soluble in organic solvents such as ether, chloroform, and dimethylformamide , which could potentially affect its distribution and elimination in the body.

Result of Action

The result of ETPPI’s action is the formation of various organic compounds through different reactions. For instance, it can catalyze the N,N-dimethylation of primary aromatic amines to form dimethylated amines . It can also catalyze the synthesis of 3-hydroxyflavones from chalcones . These reactions are essential in organic synthesis and medicinal chemistry.

Action Environment

The action of ETPPI can be influenced by environmental factors. It is sensitive to light and should be stored in conditions that avoid light . Its high reactivity and electrophilicity require safety measures during use, such as wearing protective gloves, glasses, and ensuring good ventilation in the laboratory . Furthermore, its stability and low toxicity allow it to act as a catalyst under certain conditions .

Safety and Hazards

Zukünftige Richtungen

The Ethyltriphenylphosphonium iodide market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023. This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth across sectors such as construction, automotive, electronics, and more .

Eigenschaften

IUPAC Name |

ethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052117 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

4736-60-1 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyltriphenylphosphonium iodide in organic synthesis?

A1: Ethyltriphenylphosphonium iodide serves as a crucial reagent in Wittig reactions. [] This reaction allows for the synthesis of alkenes from aldehydes or ketones, expanding the possibilities for constructing complex organic molecules. Specifically, Ethyltriphenylphosphonium iodide can be deprotonated to generate a phosphorus ylide, which acts as a nucleophile attacking the carbonyl group of aldehydes or ketones. [] This reaction proceeds through a four-membered ring intermediate and ultimately leads to the formation of an alkene and triphenylphosphine oxide.

Q2: Can you elaborate on the structural characterization of Ethyltriphenylphosphonium iodide?

A2: Ethyltriphenylphosphonium iodide crystallizes in the monoclinic crystal system with the space group P21/c. [] Its unit cell dimensions are a = 9.0703(3) Å, b = 19.0974(6) Å, c = 11.9927(3) Å, and β = 120.079(2)°. [] The unit cell volume is 1797.7 Å3, and it contains four molecules of the compound (Z = 4). [] While the provided abstracts do not specify molecular weight or spectroscopic data, these can be determined through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: Has Ethyltriphenylphosphonium iodide been investigated for applications beyond organic synthesis?

A3: While primarily recognized for its role in the Wittig reaction, Ethyltriphenylphosphonium iodide-based deep eutectic solvents have shown potential for separating toluene/heptane mixtures. [] This application highlights the versatility of this compound and its potential utility in industrial processes like the extraction of aromatics from naphtha.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)

![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)